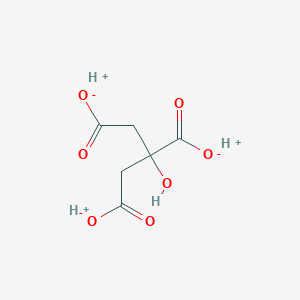

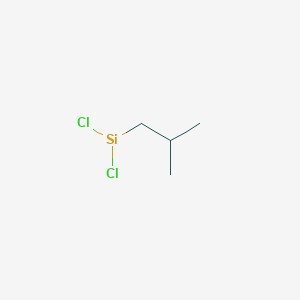

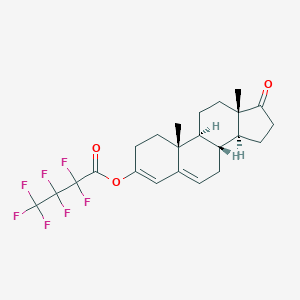

![molecular formula C11H15NO B101772 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 17422-43-4](/img/structure/B101772.png)

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

概要

説明

The compound "8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine" is a derivative of the tetrahydrobenzazepine class, which is a bicyclic system consisting of a benzene ring fused to a seven-membered azepine ring. This class of compounds has been the subject of various synthetic efforts due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related tetrahydro-1H-benzo[b]azepine derivatives has been reported through multi-step processes. For instance, a high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline was developed, involving N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Similarly, tetrahydrobenz[d]indeno-[1,2-b]azepines and their oxo derivatives were synthesized through intramolecular dehydrative cyclizations, starting from N-methyl-N-β-phenethylacetamides, followed by a series of reactions including chloromethylation, cyanomethylation, condensation, reduction, hydrolysis, and thermal cyclization .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the configuration of the C=N double bond in (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was determined by X-ray crystallography . This highlights the importance of structural analysis in confirming the stereochemistry of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of tetrahydrobenzazepine derivatives includes a range of reactions. For instance, the synthesis of aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines involved chloromethylation, cyanide reaction, hydrolysis, thermal cyclization, and hydride reduction . Additionally, the tetracyclic enamines underwent autoxidation to their oxo derivatives upon exposure to oxygen .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine" are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, these compounds are synthesized as crystalline solids, and their physical properties such as melting points, solubility, and stability can be determined through standard laboratory techniques. The chemical properties, including reactivity and potential for further functionalization, are often explored through synthetic chemistry methods as demonstrated in the synthesis and reactions of related compounds .

科学的研究の応用

Synthesis of Novel Compounds

Research has shown that novel benzotriazoloazepine derivatives were synthesized starting from a compound closely related to 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. These synthesized compounds have been evaluated for their anticonvulsant activities (Wei Zhang et al., 2013).

Structural Analysis

Another study focused on the preparation and X-ray crystallographic analysis of related compounds, demonstrating the detailed structural characteristics of these molecules (M. Macías et al., 2011).

Development of Selective Inhibitors

A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives was designed and synthesized as human nitric oxide synthase (NOS) inhibitors, indicating potential therapeutic applications (Subhash C. Annedi et al., 2012).

Solid-Phase Synthesis Strategy

A solid-phase strategy was developed for the synthesis of di- and trisubstituted benzazepine derivatives, providing a new method for preparing compounds based on the benzo[b]azepine ring system (D. Boeglin et al., 2007).

Cycloaddition Reactions

Research has also focused on the cycloaddition reactions of azepines and diazepines with conjugated double bonds possessing electron-withdrawing groups, expanding the chemical repertoire of these compounds (Katsuhiro Saito et al., 1984).

Safety And Hazards

将来の方向性

The future directions for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine involve its potential use in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

特性

IUPAC Name |

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10/h5-6,8,12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWUBTLYNPKOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

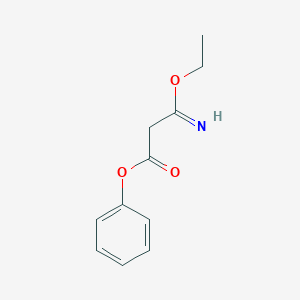

![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)

![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)